Cas no 121449-94-3 (2-Phenanthrenecarboxaldehyde,1-[(2R)-2-(acetyloxy)-2-[(2R)-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl]ethyl]tetradecahydro-4b,8,8,10a-tetramethyl-,(1R,2S,4aS,4bS,8aS,10aS)-)

2-Phenanthrenecarboxaldehyde,1-[(2R)-2-(acetyloxy)-2-[(2R)-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl]ethyl]tetradecahydro-4b,8,8,10a-tetramethyl-,(1R,2S,4aS,4bS,8aS,10aS)- structure
121449-94-3 structure
Product Name:2-Phenanthrenecarboxaldehyde,1-[(2R)-2-(acetyloxy)-2-[(2R)-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl]ethyl]tetradecahydro-4b,8,8,10a-tetramethyl-,(1R,2S,4aS,4bS,8aS,10aS)-
CAS-nummer:121449-94-3
MF:C27H40O6
MW:460.602909088135
CID:215077
PubChem ID:3081204
Update Time:2025-04-19

2-Phenanthrenecarboxaldehyde,1-[(2R)-2-(acetyloxy)-2-[(2R)-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl]ethyl]tetradecahydro-4b,8,8,10a-tetramethyl-,(1R,2S,4aS,4bS,8aS,10aS)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Phenanthrenecarboxaldehyde,1-[(2R)-2-(acetyloxy)-2-[(2R)-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl]ethyl]tetradecahydro-4b,8,8,10a-tetramethyl-,(1R,2S,4aS,4bS,8aS,10aS)-
    • [(1R)-2-[(1R,2S,4aS,4bS,8aS,10aS)-2-formyl-4b,8,8,10a-tetramethyl-2,3,4,4a,5,6,7,8a,9,10-decahydro-1H-phenanthren-1-yl]-1-[(2R)-2-hydroxy-5-oxo-2H-furan-3-yl]ethyl] acetate
    • 2-Phenanthrenecarboxaldehyde,1-[(2R)-2-(acetyloxy)-2-[(2R)-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl]ethyl]tetradecahydro-4b,8,8,
    • luffolide
    • (1R)-2-[(13alpha,14beta)-13-formyl-8-methylpodocarpan-14-yl]-1-[(2R)-2-hydroxy-5-oxo-2,5-dihydrofuran-3-yl]ethyl acetate
    • D(15),24-Dinor-13,17-secochol-20(22)-en-23-oic acid, 17-(acetyloxy)-21,21-dihydroxy-4,4,8-trimethyl-18-oxo-, gamma-lactone, (5alpha,13alpha,17R,21R)-
    • DTXSID10923817
    • 2-(13-Formyl-8-methylpodocarpan-14-yl)-1-(2-hydroxy-5-oxo-2,5-dihydrofuran-3-yl)ethyl acetate
    • 121449-94-3
    • Inchi: 1S/C27H40O6/c1-16(29)32-20(18-13-23(30)33-24(18)31)14-19-17(15-28)7-8-22-26(19,4)12-9-21-25(2,3)10-6-11-27(21,22)5/h13,15,17,19-22,24,31H,6-12,14H2,1-5H3/t17-,19-,20-,21+,22+,24-,26+,27+/m1/s1
    • InChI-sleutel: QPTVAYUFYIWGFW-QRDIJWGLSA-N
    • LACHT: O(C(C)=O)[C@@H](C1=CC(=O)O[C@H]1O)C[C@@H]1[C@@H](C=O)CC[C@H]2[C@@]1(C)CC[C@H]1C(C)(C)CCC[C@]21C

Berekende eigenschappen

  • Exacte massa: 460.282489
  • Monoisotopische massa: 460.282489
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 6
  • Complexiteit: 846
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 89.9
  • XLogP3: 5

Experimentele eigenschappen

  • Kleur/vorm: Solid powder
  • Dichtheid: 1.158
  • Kookpunt: 592.8°Cat760mmHg
  • Vlampunt: 191.4°C
  • Brekindex: 1.543

2-Phenanthrenecarboxaldehyde,1-[(2R)-2-(acetyloxy)-2-[(2R)-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl]ethyl]tetradecahydro-4b,8,8,10a-tetramethyl-,(1R,2S,4aS,4bS,8aS,10aS)- Beveiligingsinformatie

  • Signaalwoord:Warning
  • Opslagvoorwaarde:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
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